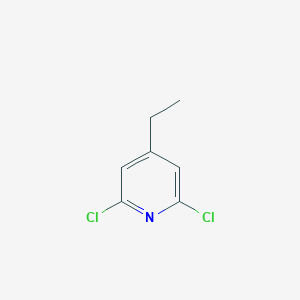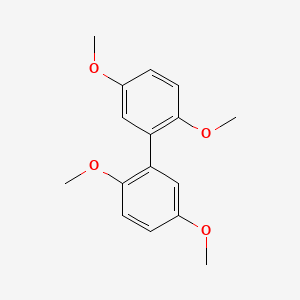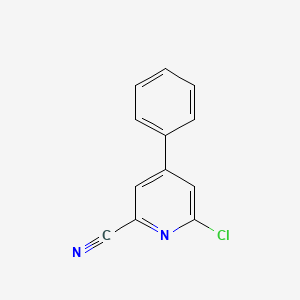
6-Chloro-4-phenyl-pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-phenyl-pyridine-2-carbonitrile is a chemical compound belonging to the class of pyridine derivatives Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom This compound features a chlorine atom at the 6th position, a phenyl group at the 4th position, and a cyano group at the 2nd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenyl-pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method is the reaction of 4-phenylpyridine-2-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the chlorination step.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-4-phenyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as alkyl halides or Grignard reagents.
Major Products Formed:
Oxidation: 6-Chloro-4-phenyl-pyridine-2-carboxylic acid
Reduction: 6-Chloro-4-phenyl-pyridine-2-amine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 6-Chloro-4-phenyl-pyridine-2-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Its derivatives are being explored for their therapeutic potential in treating various diseases.
Medicine: Research is ongoing to develop pharmaceuticals based on this compound. Its derivatives may be used as lead compounds in drug discovery for the treatment of infections and cancer.
Industry: In materials science, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism by which 6-Chloro-4-phenyl-pyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer activity, it may interfere with cellular signaling pathways or DNA replication.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Interferes with cell signaling pathways, such as the PI3K/Akt pathway, or inhibits DNA replication.
Comparaison Avec Des Composés Similaires
4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile
4-phenyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Uniqueness: 6-Chloro-4-phenyl-pyridine-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its chlorine atom at the 6th position provides a distinct reactivity profile compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H7ClN2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
6-chloro-4-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7ClN2/c13-12-7-10(6-11(8-14)15-12)9-4-2-1-3-5-9/h1-7H |
Clé InChI |
JIMSKWKYKRHFLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


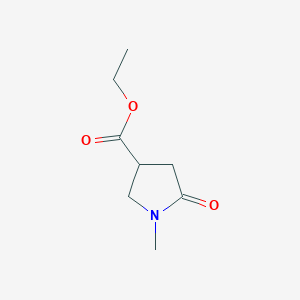
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)
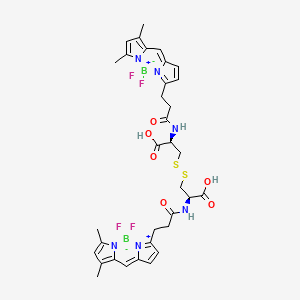
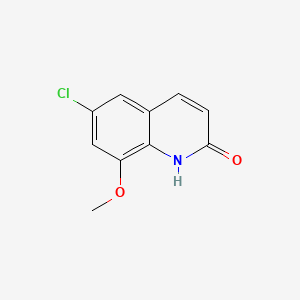

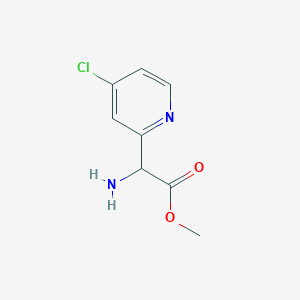
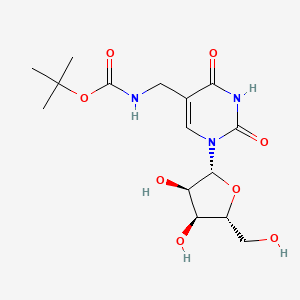
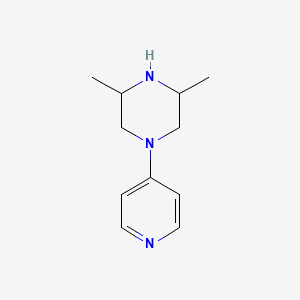
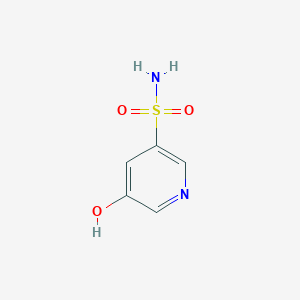
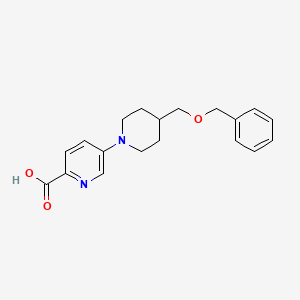
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)
![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)
